4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine
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Overview
Description
4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C17H18N8O and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.16035723 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral and Antienteroviral Activity
A study by Chern et al. (2004) synthesized a series of pyrazolo[3,4-d]pyrimidines that showed remarkable specificity and potent activity against human enteroviruses, particularly coxsackieviruses, with some derivatives inhibiting virus replication at nanomolar concentrations. The antiviral efficacy was attributed to specific structural features, including the phenyl group at the N-1 position and a hydrophobic diarylmethyl group at the piperazine, indicating a promising direction for antiviral drug development (Chern et al., 2004).
Heterocyclic Synthesis and Chemical Structure
Ho and Suen (2013) reported the synthesis of novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, and other derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety. These compounds were obtained through intramolecular cyclization, showcasing the versatility of pyrazolo[3,4-d]pyrimidine derivatives in the synthesis of complex heterocyclic systems (Ho & Suen, 2013).
Anticancer Activity
El-Subbagh et al. (2000) synthesized a series of compounds, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, and screened them for their antiviral and antitumor activities. Compounds demonstrated a broad spectrum of antitumor activity, with some showing moderate selectivity toward leukemia cell lines, highlighting the potential of pyrazolo[3,4-d]pyrimidine derivatives in anticancer drug development (El-Subbagh et al., 2000).
Adenosine Receptor Antagonism
Baraldi et al. (2012) explored water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. By modifying the C(5) position with a salifiable moiety, they achieved good water solubility and potent receptor antagonism, offering insights into the development of adenosine receptor-targeted therapeutics (Baraldi et al., 2012).
Antiproliferative Activity Against Cancer Cell Lines
Mallesha et al. (2012) focused on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against human cancer cell lines. Compounds showed significant activity, indicating the potential of these derivatives as anticancer agents (Mallesha et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8O/c1-13-2-5-25(22-13)16-10-15(20-12-21-16)23-6-8-24(9-7-23)17(26)14-11-18-3-4-19-14/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBJNWCAGTTXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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